molecular formula C7H4BrClN2S B6266383 7-bromo-4-chloro-1,3-benzothiazol-2-amine CAS No. 1342623-73-7

7-bromo-4-chloro-1,3-benzothiazol-2-amine

Cat. No.: B6266383
CAS No.: 1342623-73-7
M. Wt: 263.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-chloro-1,3-benzothiazol-2-amine: is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiazole ring, which imparts unique chemical properties. It is widely used in various fields of scientific research due to its versatile reactivity and potential biological activities.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the target organism . The specific interactions and changes caused by 7-bromo-4-chloro-1,3-benzothiazol-2-amine require further investigation.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may affect the biochemical pathways of Mycobacterium tuberculosis

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may inhibit the growth of Mycobacterium tuberculosis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-chloro-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the cyclization of appropriate precursors in the presence of bromine and chlorine sources. For instance, the reaction of 2-aminobenzenethiol with bromine and chlorine under controlled conditions can yield the desired compound . Another approach includes the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-bromo-4-chloro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

7-bromo-4-chloro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-bromo-7-chloro-1,3-benzothiazol-2-amine
  • 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine
  • 2-aminobenzothiazole derivatives

Comparison: Compared to other similar compounds, 7-bromo-4-chloro-1,3-benzothiazol-2-amine exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation enhances its potential for diverse chemical modifications and biological activities. Additionally, its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1342623-73-7

Molecular Formula

C7H4BrClN2S

Molecular Weight

263.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.